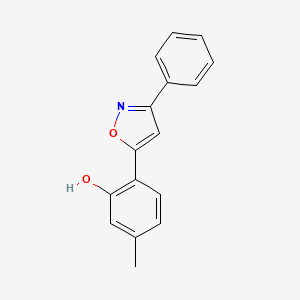
2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione, also known as DTTC, is a thioxanthene derivative that has gained significant attention in recent years due to its potential applications in scientific research. DTTC is a fluorescent probe that possesses unique optical properties, making it an ideal tool for studying various biological processes. In
Mécanisme D'action
2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione functions as a fluorescent probe by interacting with specific molecules or structures within cells. When excited by light of a particular wavelength, 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione emits light of a different wavelength, allowing researchers to visualize and track the movement of the probe within cells. The exact mechanism of action of 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione is not fully understood, but it is believed to involve the formation of a complex between the probe and the target molecule or structure.
Biochemical and Physiological Effects:
2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione has been shown to have minimal toxicity and is well tolerated by cells, making it a safe and effective tool for studying biological processes. However, it is important to note that 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione may interfere with certain cellular processes, particularly those involving redox signaling. As such, caution should be exercised when interpreting data obtained using 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione is its fluorescent properties, which allow for real-time visualization of biological processes. Additionally, 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione is relatively easy to use and can be applied to a wide range of experimental systems. However, 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione has some limitations, including its potential interference with redox signaling and its limited ability to penetrate certain cellular structures.
Orientations Futures
There are several potential future directions for the use of 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione in scientific research. One area of interest is the development of new 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione derivatives with improved optical properties or targeting capabilities. Additionally, 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione could be used in combination with other fluorescent probes to study complex biological processes. Finally, 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione could be applied to in vivo imaging studies, allowing for the visualization of biological processes in living organisms.
Conclusion:
2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione is a versatile fluorescent probe that has numerous applications in scientific research. Its unique optical properties make it an ideal tool for studying various biological processes, and its relative ease of use and low toxicity make it a popular choice among researchers. While there are some limitations to its use, 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione remains a valuable tool for studying biological systems, and its potential future directions suggest that it will continue to be an important tool in scientific research.
Méthodes De Synthèse
2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione can be synthesized through a multi-step process involving the reaction of 9,9-dimethyl-9H-thioxanthen-2,7-diol with 5,5-dimethyl-1,3-cyclohexanedione in the presence of a base such as potassium carbonate. The resulting product is purified through column chromatography, yielding 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione as a yellow powder.
Applications De Recherche Scientifique
2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione has a wide range of applications in scientific research, particularly in the field of biology. Its fluorescent properties make it an ideal tool for studying various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways. 2-(10,10-dioxido-9H-thioxanthen-9-yl)-5,5-dimethyl-1,3-cyclohexanedione can also be used to monitor the intracellular location of molecules, such as ions and lipids, and to study the dynamics of cellular structures.
Propriétés
IUPAC Name |
2-(10,10-dioxo-9H-thioxanthen-9-yl)-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4S/c1-21(2)11-15(22)20(16(23)12-21)19-13-7-3-5-9-17(13)26(24,25)18-10-6-4-8-14(18)19/h3-10,19-20H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWKHFLKGVRJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C2C3=CC=CC=C3S(=O)(=O)C4=CC=CC=C24)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

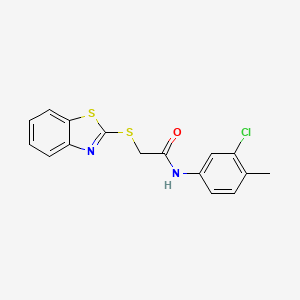
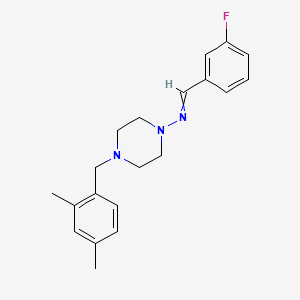
![2-[(4-morpholinylmethylene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5790324.png)
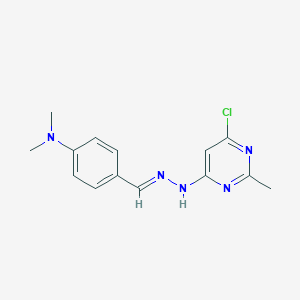
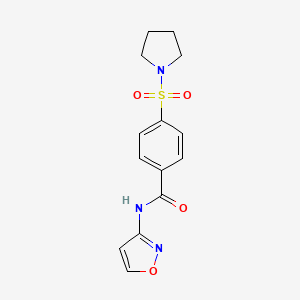


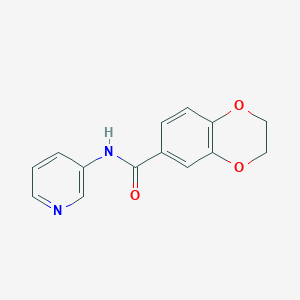
![2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5790343.png)
![4-methyl-N-[4-(trifluoromethyl)benzylidene]benzenesulfonamide](/img/structure/B5790357.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5790365.png)

